2,6-Dimethylnaphthalene-D12

Overview

Description

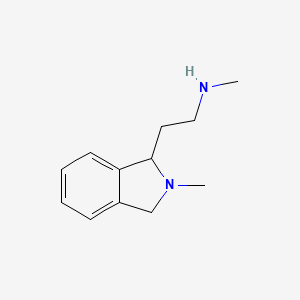

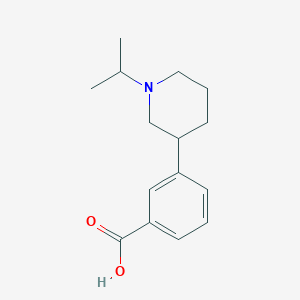

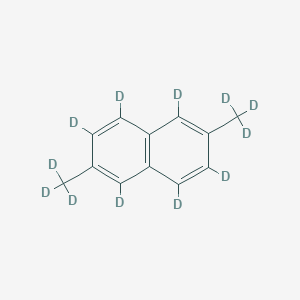

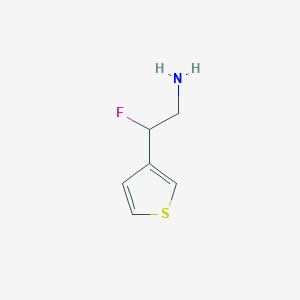

2,6-Dimethylnaphthalene-d12 is the deuterium labeled 2,6-Dimethylnaphthalene . It is a polycyclic aromatic hydrocarbon available in water bodies and can be determined by gas chromatography with flame-ionization . It has a role as an environmental contaminant .

Synthesis Analysis

2,6-Dimethylnaphthalene (2,6-DMN) can be selectively synthesized via a two-step process from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol . Another study investigated the synthesis of 2,6-triad DMN isomers consisting of 2,6-DMN, 1,6-DMN, and 1,5-DMN with the disproportionation of 2-MN over unmodified and Zr-modified mesoporous MCM-41 zeolite catalysts .

Molecular Structure Analysis

The molecular weight of 2,6-Dimethylnaphthalene-d12 is 168.30 and its formula is C12D12 . The SMILES representation of its structure is [2H]C([2H])([2H])C(C([2H])=C1[2H])=C([2H])C(C([2H])=C2[2H])=C1C([2H])=C2C([2H])([2H])[2H] .

Chemical Reactions Analysis

2,6-Dimethylnaphthalene is an important dimethylnaphthalene isomer which can be used in the production of polyethylene naphthalate . The ligand-free Heck reaction of the starting materials produced γ-(p-tolyl)-substituted aldehyde that was cyclized with an acid to give 2,6-DMN after in situ oxidation .

Scientific Research Applications

Synthesis and Catalytic Performance

- 2,6-Dimethylnaphthalene (2,6-DMN) is crucial for producing polyethylenenaphthalate and polybutylene naphthalate. The synthesis of 2,6-DMN through methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including Cu and Zr impregnations, has shown enhanced activity and selectivity (Güleç, Sher, & Karaduman, 2018).

Improved Stability and Shape Selectivity

- SAPO-11 zeolites modified by PdO displayed exceptional shape-selectivity and stability for synthesizing 2,6-DMN from naphthalene and methanol, highlighting the significance of pore structure in selectivity and stability (Zhang, Feng, Lyu, & Li, 2014).

Selective Production Techniques

- Investigating selective production of 2,6-rich DMN from 2,7-rich DMN, a study found the necessity of temperatures above 250 °C for inter-triad isomerization, with the highest yields achieved at specific Si/Al ratios (Chen et al., 2004).

Computational Analysis for Synthesis

- A computational study using density functional theory analyzed the molecular dimensions of DMN isomers and reactivity differences in 2-methylnaphthalene, aiding in understanding the synthesis of 2,6-DMN over ZSM-5 (Fang & Hu, 2006).

Thermodynamic and Kinetic Studies

- Thermodynamic aspects of 1,5- to 2,6-DMN isomerization were explored, revealing insights into reaction mechanisms and conditions for maximizing 2,6-DMN production (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).

Solubility and Density Measurements

- Research on the solubility and density of 2,6-DMN in different solvents provides vital data for separation and oxidation processes, with results well correlated using empirical equations (Kim & Cheon, 2004).

Adsorption Studies

- A study on the adsorption of DMN isomers on alkaline and alkaline earth ion-exchanged faujasite zeolites contributed to understanding the complex adsorption mechanisms, relevant for purification processes (Kraikul, Rangsunvigit, & Kulprathipanja, 2006).

Catalytic Oxidation Mechanisms

- Investigating the catalytic oxidation of 2,6-DMN to 2,6-naphthalenedicarboxylic acid, this study provided a comprehensive understanding of reaction pathways and kinetics, crucial for improving production efficiency (Ban et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Stable heavy isotopes like deuterium have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 2,6-Dimethylnaphthalene-d12 and similar compounds could have significant applications in drug development and other areas of research in the future.

Relevant Papers

The paper “Highly selective synthesis of 2,6-dimethylnaphthalene over alkaline treated ZSM-12 zeolite” discusses the synthesis of 2,6-DMN . Another paper titled “Highly efficient two-step selective synthesis of 2,6-dimethylnaphthalene” presents a two-step process for the synthesis of 2,6-DMN .

properties

IUPAC Name |

1,2,4,5,6,8-hexadeuterio-3,7-bis(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNBBAUIYTWBF-CLWNCLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylnaphthalene-D12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)